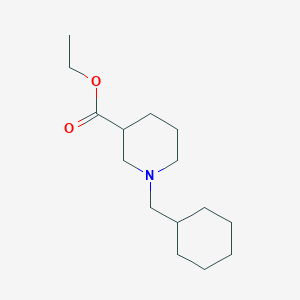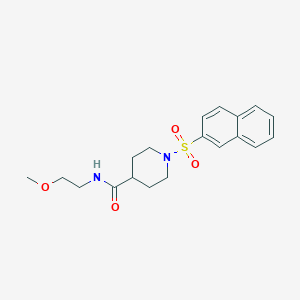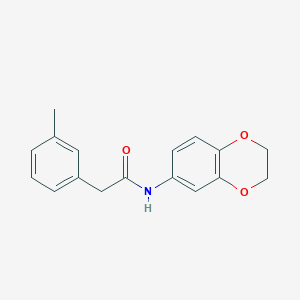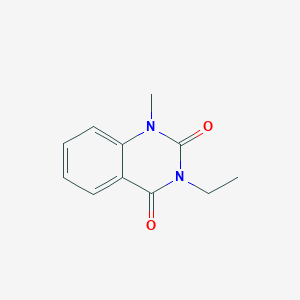![molecular formula C19H19ClN2O3 B5368615 3-[(1-{[(2-chlorophenyl)amino]carbonyl}pyrrolidin-3-yl)methyl]benzoic acid](/img/structure/B5368615.png)
3-[(1-{[(2-chlorophenyl)amino]carbonyl}pyrrolidin-3-yl)methyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(1-{[(2-chlorophenyl)amino]carbonyl}pyrrolidin-3-yl)methyl]benzoic acid, also known as CPB, is a compound that has gained attention in the scientific community due to its potential applications in the field of medicine. CPB is a member of the pyrrolidine class of compounds, which are known for their diverse biological activities.
Mécanisme D'action
3-[(1-{[(2-chlorophenyl)amino]carbonyl}pyrrolidin-3-yl)methyl]benzoic acid exerts its effects through various mechanisms, depending on the specific application. In cancer research, this compound has been shown to inhibit the activity of certain enzymes involved in cell cycle progression and induce apoptosis through the activation of caspases. In inflammation research, this compound has been shown to inhibit the activation of NF-κB, a transcription factor involved in the production of inflammatory cytokines. In neurodegenerative disorder research, this compound has been shown to protect neurons from oxidative stress and reduce the production of amyloid beta, a protein associated with Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the specific application. In cancer research, this compound has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. In inflammation research, this compound has been shown to reduce the production of inflammatory cytokines and inhibit the activation of certain signaling pathways. In neurodegenerative disorder research, this compound has been shown to have neuroprotective effects and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-[(1-{[(2-chlorophenyl)amino]carbonyl}pyrrolidin-3-yl)methyl]benzoic acid is its diverse biological activities, which make it a promising candidate for the treatment of various diseases. Another advantage is its relatively simple synthesis method, which allows for large-scale production. However, one limitation of this compound is its potential toxicity, which must be carefully evaluated in preclinical studies.
Orientations Futures
There are several future directions for 3-[(1-{[(2-chlorophenyl)amino]carbonyl}pyrrolidin-3-yl)methyl]benzoic acid research. One future direction is the development of this compound derivatives with improved pharmacological properties, such as increased potency and reduced toxicity. Another future direction is the investigation of this compound's potential use in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on different signaling pathways.
Méthodes De Synthèse
3-[(1-{[(2-chlorophenyl)amino]carbonyl}pyrrolidin-3-yl)methyl]benzoic acid can be synthesized using a variety of methods. One common method involves the reaction of 2-chloroaniline with pyrrolidine-3-carboxylic acid, followed by the addition of benzyl bromide and subsequent hydrolysis. Other methods involve the use of different starting materials and reagents, but all result in the formation of this compound.
Applications De Recherche Scientifique
3-[(1-{[(2-chlorophenyl)amino]carbonyl}pyrrolidin-3-yl)methyl]benzoic acid has been studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. Inflammation research has indicated that this compound can reduce the production of inflammatory cytokines and inhibit the activation of certain signaling pathways. In neurodegenerative disorder research, this compound has been shown to have neuroprotective effects and improve cognitive function.
Propriétés
IUPAC Name |
3-[[1-[(2-chlorophenyl)carbamoyl]pyrrolidin-3-yl]methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3/c20-16-6-1-2-7-17(16)21-19(25)22-9-8-14(12-22)10-13-4-3-5-15(11-13)18(23)24/h1-7,11,14H,8-10,12H2,(H,21,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSUHNYJUMVPSSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CC2=CC(=CC=C2)C(=O)O)C(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(dimethylamino)methyl]-1-(2-quinoxalinyl)-4-azepanol](/img/structure/B5368538.png)




![N-1-adamantyl-3-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B5368562.png)
![(1R,5R,11aS)-3-(1H-indol-2-ylcarbonyl)decahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B5368567.png)
![(3S*,5S*)-1-benzyl-5-{[(2-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5368575.png)
![3-[1-benzyl-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-2-cyano-N-(2,5-dichlorophenyl)acrylamide](/img/structure/B5368580.png)
![5-[(2,6-dichlorophenoxy)methyl]-3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazole](/img/structure/B5368589.png)
![3-({3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)-1H-indazole](/img/structure/B5368597.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide](/img/structure/B5368601.png)
![N~1~-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-L-alaninamide](/img/structure/B5368607.png)
![ethyl 5-(2-chlorophenyl)-2-(4-hydroxy-3-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5368633.png)